
3,5-Dihydroxy-7,8-dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
elongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in herbs and spices and tea. This makes a potential biomarker for the consumption of these food products.
Scientific Research Applications
Tumor Inhibition and Improved Immunity
Flavones derived from Cirsium japonicum DC, including variants similar to 3,5-Dihydroxy-7,8-dimethoxyflavone, have been observed to inhibit tumor growth and enhance cellular and humoral immune responses in mice. Notably, these flavones are considered potentially effective in activating the innate immune system, suggesting their possible use as anti-tumor drugs (Liu et al., 2006).
Microbial Metabolism and Transformations
Microbial Transformation of Flavones
Research on microbial metabolism revealed that 7,8-dimethoxyflavone undergoes transformation by various fungi to produce a range of metabolites, showcasing the compound's metabolic versatility and potential applications in biotransformation processes (Herath et al., 2009).
Antibacterial Properties
Antibacterial Activity of Flavones
Flavones isolated from Acanthospermum hispidum DC have demonstrated significant antibacterial activity against a range of bacterial species, highlighting the potential of such compounds, including this compound, in developing antibacterial agents (Edewor & Olajire, 2011).
Structural Properties
Crystal Structure and Interactions
The crystal structure of 5,6-Dihydroxy-7,8-dimethoxyflavone has been detailed, highlighting its planarity and intramolecular hydrogen bonding, which contribute to its stable structure and potential biological activity (Jing et al., 2013).
Neurogenesis and Antidepressant Effects
Promotion of Neurogenesis and Antidepressant Effects
A derivative of 7,8-dihydroxyflavone has shown promising results in promoting neurogenesis and exhibiting potent antidepressant effects. The compound's interaction with the tropomyosin-receptor-kinase B (TrkB) and its structural derivatives highlight the therapeutic potential of related flavones, including this compound, in treating neurological disorders (Liu et al., 2010).
properties
CAS RN |
22399-73-1 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3,5-dihydroxy-7,8-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-11-8-10(18)12-13(19)14(20)15(9-6-4-3-5-7-9)23-17(12)16(11)22-2/h3-8,18,20H,1-2H3 |
InChI Key |
CILMBWBPHLLNEH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC |
melting_point |
204-205°C |
Other CAS RN |
22399-73-1 |
physical_description |
Solid |
synonyms |
gnaphaliin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea](/img/structure/B1231521.png)

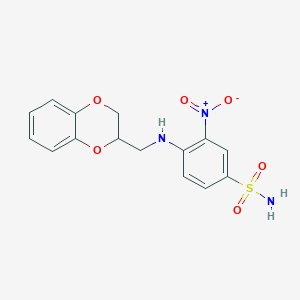
![methyl 4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B1231529.png)

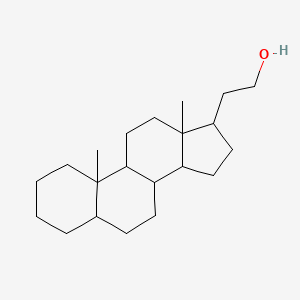
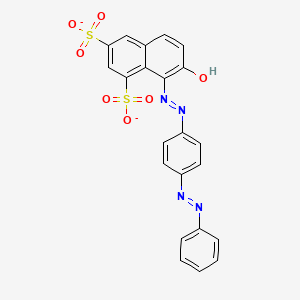
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231538.png)
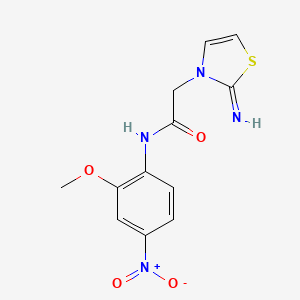
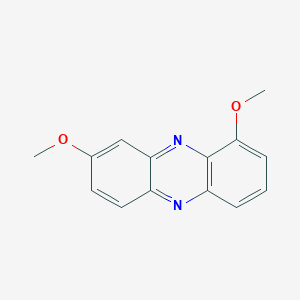
![5-[[2-[2-[[Cyclohexyl(oxo)methyl]amino]-1-oxoethoxy]-1-oxoethyl]amino]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester](/img/structure/B1231546.png)
![4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B1231548.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1231549.png)